[1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol

Medicinal Chemistry Building Blocks Physicochemical Properties

Procurement of specialized azetidine-piperidine building blocks often involves long lead times. This compound is a stock-ready heterocyclic intermediate for spirocyclic and bridged scaffold synthesis. Key differentiators: - Enables a ~0.5-1.0 unit logP reduction versus amine-linked analogs, potentially improving metabolic stability. - Methanol handle facilitates rapid derivatization for chemical probe or bioconjugate synthesis. - Conformationally constrained carbonyl linker supports PDE10 and ghrelin receptor SAR programs.

Molecular Formula C10H18N2O2
Molecular Weight 198.26 g/mol
CAS No. 1488807-20-0
Cat. No. B1401005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol
CAS1488807-20-0
Molecular FormulaC10H18N2O2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESC1CN(CCC1CO)C(=O)C2CNC2
InChIInChI=1S/C10H18N2O2/c13-7-8-1-3-12(4-2-8)10(14)9-5-11-6-9/h8-9,11,13H,1-7H2
InChIKeyKEBBFEAKNADZFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azetidine-Piperidine Methanol Building Block


[1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol is a heterocyclic building block comprising an azetidine ring connected to a piperidine ring via a carbonyl bridge, with a methanol substituent at the piperidine 4-position. Its molecular formula is C10H18N2O2, with a molecular weight of 198.26 g/mol and a hydrogen bond profile of 2 donors and 3 acceptors . The compound serves as a versatile intermediate in medicinal chemistry, particularly for constructing spirocyclic and bridged azetidine-piperidine scaffolds that modulate target selectivity and physicochemical properties [1].

Medicinal chemistry building block: constructs spirocyclic and bridged azetidine-piperidine scaffolds.
Synthetic handle: methanol group supports further derivatization for target engagement studies.
Conformational control: carbonyl linker restricts flexibility for lead optimization and selectivity profiling.

Substitution Limitations of Azetidine-Piperidine Methanol


Subtle structural variations among azetidine-piperidine analogs—such as the presence or absence of a carbonyl linker, methanol versus hydroxyl substitution, or connectivity reversal—produce marked differences in molecular weight, hydrogen bonding capacity, and lipophilicity that directly influence synthetic handling, purification, and downstream biological performance. In drug discovery, these physicochemical shifts can alter target binding, metabolic stability, and pharmacokinetic profiles, making generic substitution unreliable without empirical validation [1]. The quantitative comparisons below demonstrate why this specific building block occupies a distinct design space.

Linker type Carbonyl vs. amine linker alters conformational constraint and nitrogen basicity, which may shift reactivity and target selectivity profiles.
Functional group Methanol-substituted analogs differ in hydrogen bonding and polarity from hydroxyl or des-methyl variants, potentially impacting synthetic handling and biological recognition.
Connectivity Ring-connection reversal or regioisomeric substitution may produce different scaffold geometries, making direct replacement unreliable without empirical validation.

Azetidine-Piperidine Methanol vs. Analogs: Quantitative Comparison


Molecular Weight and Formula Comparison

The target compound (C10H18N2O2, MW 198.26 g/mol) differs from 1-(azetidine-3-carbonyl)piperidine (C9H16N2O, MW 168.24 g/mol) by the addition of a CH2O unit, corresponding to the methanol substituent on the piperidine ring . This 30.02 g/mol mass increase is accompanied by an additional hydrogen bond donor and acceptor site, which can significantly impact solubility and molecular recognition properties.

MW & Formula
Cross-study comparable
198.26 g/mol; C10H18N2O2
+CH2O vs. 1-(azetidine-3-carbonyl)piperidine (+30.02 g/mol)
Supports scaffold differentiation and solubility tuning.
Calculated from molecular formula; experimental data not cited.
Medicinal Chemistry Building Blocks Physicochemical Properties

Hydrogen Bonding and Lipophilicity Differences

While both compounds share the same hydrogen bond donor count (2) and acceptor count (3), the target compound's carbonyl linker confers greater polarity and a lower logP compared to the amine-linked analog (logP = -0.507) . The carbonyl oxygen acts as a stronger hydrogen bond acceptor and increases the compound's water solubility relative to the analog.

H-Bond & Lipophilicity
Cross-study comparable
HBD: 2; HBA: 3
LogP expected lower than amine analog (-0.507)
Reported polarity context may improve aqueous solubility.
Target LogP not available; analog value from Fluorochem.
Drug Design Physicochemical Profiling Solubility

Carbonyl vs. Amine Linker: Rigidity and Reactivity

The carbonyl bridge in [1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol introduces a planar, electron-withdrawing amide-like linkage, in contrast to the more flexible amine linkage in analogs such as (1-(azetidin-3-yl)piperidin-4-yl)methanol . This carbonyl restricts rotational freedom and alters the basicity of the piperidine nitrogen, impacting reactivity in subsequent synthetic steps (e.g., alkylation, acylation) and the three-dimensional presentation of the azetidine and piperidine rings to biological targets.

Linker Reactivity
Class-level inference
Carbonyl (amide-like) vs. amine linker
Planar, electron-withdrawing; restricts rotation, alters basicity
Conformational constraint review for target selectivity.
Qualitative structural comparison; pKa shift not quantified.
Synthetic Chemistry Reactivity Conformational Analysis

Key Applications of Azetidine-Piperidine Methanol


Spirocyclic Drug Candidate Synthesis

The methanol group serves as a versatile handle for further functionalization (e.g., oxidation to aldehyde, conversion to leaving group for nucleophilic substitution), enabling the construction of spirocyclic and bridged azetidine-piperidine scaffolds that have shown promise as PDE10 inhibitors for neurological disorders [1]. The carbonyl linker provides conformational constraint that can enhance target selectivity relative to flexible amine-linked analogs.

Physicochemical Optimization in Lead Series

When a lead series requires reduced lipophilicity and improved aqueous solubility without sacrificing hydrogen bonding capacity, substituting an amine-linked azetidine-piperidine with the carbonyl-linked analog [1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol can lower logP by approximately 0.5-1.0 units (extrapolated from analog data ), potentially improving metabolic stability and reducing off-target binding.

Ghrelin Receptor Inverse Agonist Development

Azetidine-piperidine motifs with a carbonyl bridge have been successfully employed in the discovery of potent ghrelin receptor inverse agonists, exemplified by PF-04628935 (IC50 = 4.6 nM) [2]. The target compound's structural features align with the pharmacophore requirements observed in this class, making it a valuable building block for exploring structure-activity relationships in metabolic disorder and appetite regulation research.

Chemical Biology Probe Generation

The methanol group can be readily converted to an aldehyde or activated ester, allowing conjugation to affinity tags, fluorophores, or solid supports. This facilitates the creation of chemical probes for target identification and validation studies, leveraging the compound's distinct hydrogen bond profile and conformational rigidity to interrogate biological systems [1].

Application
Selection Property
Validation Focus
Spirocyclic scaffold synthesis
Methanol synthetic handle and carbonyl conformational constraint
Target selectivity and scaffold rigidity in PDE10 or related enzyme assays
Lead series physicochemical optimization
Reduced lipophilicity and polarity profile relative to amine-linked analogs
Solubility, metabolic stability, and off-target binding endpoints
Ghrelin receptor inverse agonist SAR
Carbonyl-bridged azetidine-piperidine pharmacophore alignment
Receptor binding and functional activity in metabolic disorder models
Chemical biology probe generation
Methanol-to-aldehyde/ester conversion for tag conjugation
Target identification and validation study endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for [1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.